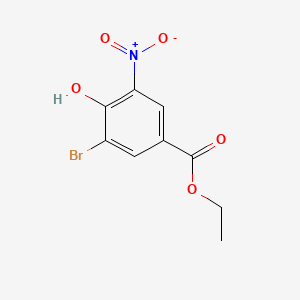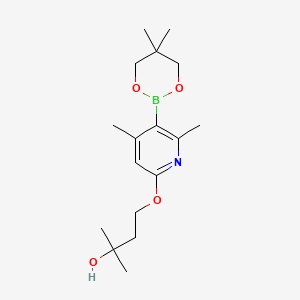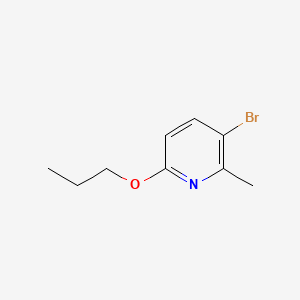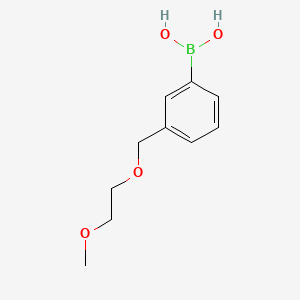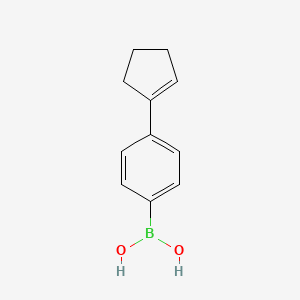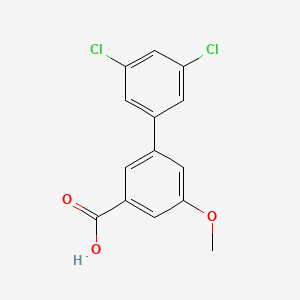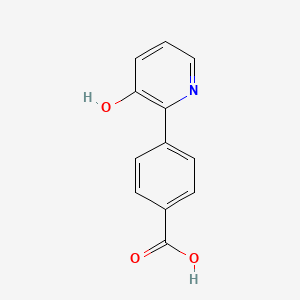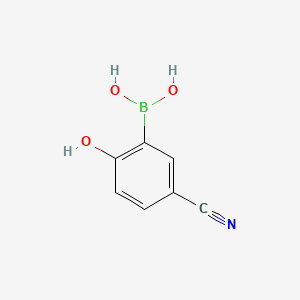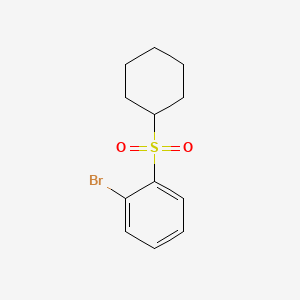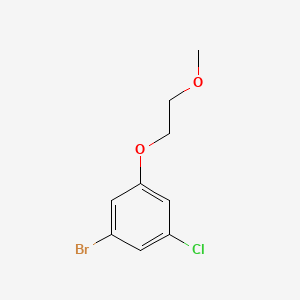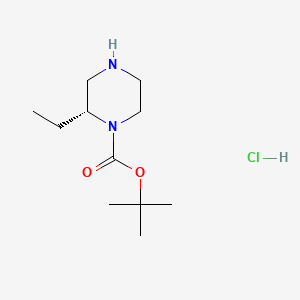
Naphthalen-2-yl(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl(phenyl)methanamine is an organic compound with the molecular formula C17H15N It consists of a naphthalene ring and a phenyl ring connected through a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl(phenyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst .
Major Products:
Oxidation: Formation of naphthalen-2-yl(phenyl)methanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives of this compound .
Scientific Research Applications
Naphthalen-2-yl(phenyl)methanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalen-2-yl(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Naphthalen-2-yl(phenyl)methanone: Similar structure but with a ketone group instead of an amine.
Naphthalen-2-yl(phenyl)methanol: Contains a hydroxyl group instead of an amine.
Phenyl-2-naphthylamine: Similar structure but with the amine group attached to the phenyl ring.
Uniqueness: Naphthalen-2-yl(phenyl)methanamine is unique due to its specific combination of a naphthalene ring and a phenyl ring connected through a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
naphthalen-2-yl(phenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHJIGKVBQYMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
